![molecular formula C16H18F3NO5S B6506761 N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1421497-84-8](/img/structure/B6506761.png)
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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Description
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18F3NO5S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.08577833 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound integrates a sulfonamide functional group with a 2,5-dimethylfuran moiety , which contributes to its unique electronic properties. The general molecular formula is represented as C15H18F3N1O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction begins with 9-ethyl-9H-carbazole-3-carbaldehyde and 1-(2,5-dimethylfuran-3-yl)ethanone.
- Reaction Conditions : The synthesis is often performed under microwave irradiation to enhance reaction efficiency.
- Purification : Techniques such as thin-layer chromatography (TLC) and recrystallization are employed to ensure product purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is particularly known for its role in developing various antimicrobial agents. Studies have shown that this compound can inhibit bacterial growth in vitro, making it a candidate for further exploration in medicinal chemistry.
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy against cancer cell lines. In vitro studies have demonstrated that derivatives with similar furan structures can induce apoptosis in cancer cells. The mechanism of action may involve the inhibition of specific metabolic pathways crucial for cancer cell survival.
Mechanistic Studies
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Interaction studies using surface plasmon resonance (SPR) have shown that the compound can bind to target proteins involved in cell proliferation and survival pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that sulfonamide derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for our compound .
- Anticancer Research : In another study, a derivative with a furan ring demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications in the furan structure could enhance anticancer properties .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism | Reference |
---|---|---|---|
Antimicrobial | Significant | Inhibition of bacterial growth | |
Anticancer | Moderate | Induction of apoptosis | |
Protein Binding | High | Interaction with metabolic pathways |
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO5S/c1-10-9-14(11(2)24-10)15(21)7-8-20-26(22,23)13-5-3-12(4-6-13)25-16(17,18)19/h3-6,9,15,20-21H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRNIUUZPDUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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